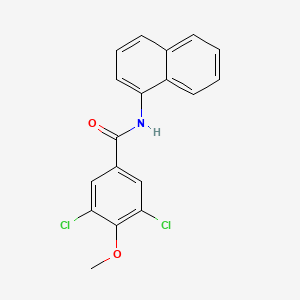
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione, also known as QI-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been found to have promising results in preclinical studies and is currently being studied for its potential use in cancer therapy.
Mécanisme D'action
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione works by binding to the bromodomain of BRD4, which prevents it from interacting with acetylated histones. This disrupts the transcriptional activity of BRD4 and leads to the downregulation of genes that promote cancer cell growth. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione is that it has been shown to have high selectivity for BRD4, which reduces the potential for off-target effects. In addition, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been found to be effective at low concentrations, which reduces the potential for toxicity. One limitation of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several potential future directions for the study of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione. One area of research is the development of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione analogs that have improved potency and selectivity. Another area of research is the investigation of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the potential use of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione in other diseases, such as inflammatory or autoimmune disorders, could also be explored.
Méthodes De Synthèse
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione involves a multi-step process that includes the reaction of 2-aminobenzoic acid with phthalic anhydride to form an isoindole intermediate. This intermediate is then reacted with anthranilic acid to form 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione. The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been studied for its potential therapeutic applications in cancer therapy. It has been found to inhibit the activity of the transcription factor BRD4, which is involved in the regulation of genes that promote cancer cell growth. In preclinical studies, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.
Propriétés
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O4/c20-13-9-5-1-2-6-10(9)14(21)18(13)19-15(22)11-7-3-4-8-12(11)17-16(19)23/h1-8H,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEYBDRZSIHJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

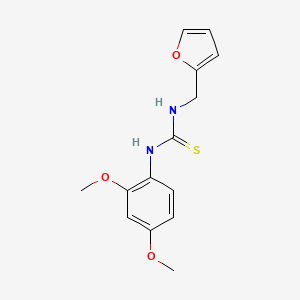

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)
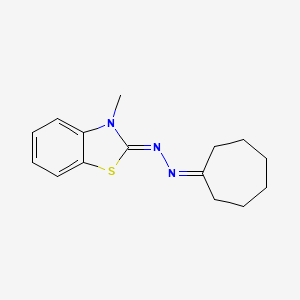
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)
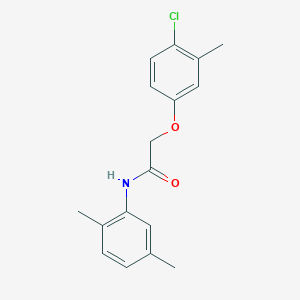
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)
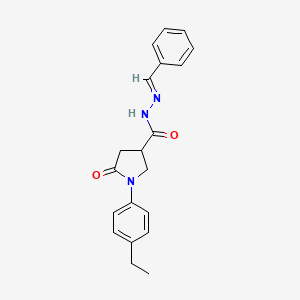
![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)
